5-Fluoro-2-methoxy-3-nitropyridine
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Overview
Description
5-Fluoro-2-methoxy-3-nitropyridine: is a fluorinated pyridine derivative with the molecular formula C6H5FN2O3 . This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position on the pyridine ring. It is a pale-yellow to yellow-brown solid and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-3-nitropyridine typically involves the nitration of 5-fluoro-2-methoxypyridine. This can be achieved by reacting 5-fluoro-2-methoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid under controlled temperature conditions . Another method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent like Bu4NF in DMF at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Bu4NF in DMF at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Nucleophilic Substitution: Formation of 5-fluoro-2-methoxypyridine derivatives.
Reduction: Formation of 5-fluoro-2-methoxy-3-aminopyridine.
Oxidation: Formation of 5-fluoro-2-formyl-3-nitropyridine.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methoxy-3-nitropyridine is used as an intermediate in the synthesis of various fluorinated pyridine derivatives. It is also employed in the development of new synthetic methodologies for the preparation of complex organic molecules .
Biology: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It serves as a model compound for investigating the interactions of fluorinated heterocycles with biological targets .
Medicine: this compound is explored for its potential therapeutic applications. Fluorinated pyridines are known for their bioactivity, and this compound is investigated for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-3-nitropyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
- 2-Fluoro-5-nitropyridine
- 3-Fluoro-2-nitropyridine
- 5-Fluoro-2-nitropyridine
Comparison: 5-Fluoro-2-methoxy-3-nitropyridine is unique due to the presence of both a methoxy and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties compared to other fluorinated nitropyridines. The methoxy group increases the compound’s electron density, making it more reactive in nucleophilic substitution reactions. The fluorine atom enhances its lipophilicity, while the nitro group provides sites for further chemical modifications .
Properties
IUPAC Name |
5-fluoro-2-methoxy-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTWTMWCSZVKJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742676 |
Source
|
Record name | 5-Fluoro-2-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211534-27-8 |
Source
|
Record name | 5-Fluoro-2-methoxy-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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